molecular formula C10H11NO4 B3508696 N-(2-Methoxy-phenyl)-malonamic acid

N-(2-Methoxy-phenyl)-malonamic acid

Cat. No.: B3508696
M. Wt: 209.20 g/mol
InChI Key: AAQSCQXXRMZCDK-UHFFFAOYSA-N
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Description

N-(2-Methoxy-phenyl)-malonamic acid is a chemical compound with the CAS registry number 4843-06-5 . It has a molecular formula of C 10 H 11 NO 4 and a molecular weight of 209.20 g/mol . The MDL number for this compound is MFCD08685835 . As a malonamic acid derivative, this compound serves as a valuable synthetic intermediate or starting material in organic chemistry and pharmaceutical research for synthesizing more complex molecules. Researchers can utilize this building block for the exploration of novel compounds, particularly in the development of pharmacologically active agents. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications. For a complete list of safety information, handling instructions, and hazard statements, please consult the Safety Data Sheet.

Properties

IUPAC Name

3-(2-methoxyanilino)-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-15-8-5-3-2-4-7(8)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQSCQXXRMZCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-phenyl)-malonamic acid typically involves the reaction of 2-methoxyaniline with malonic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane and catalysts to facilitate the coupling process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Condensation Reactions

The malonamic acid moiety enables cyclocondensation with 1,3-dinucleophiles under thermal or catalytic conditions. Key reactions include:

Reaction TypeConditionsProductsYieldKey Observations
Heterocycle Formation 150–250°C (melt or solvent)Six-membered rings (e.g., pyridones, oxazinones)30–50%Bis(2,4,6-trichlorophenyl) malonates react with dinucleophiles (e.g., amines, amides) to form heterocycles via ketene intermediates .
With Amidines Basic catalysts (e.g., Et₃N), 80°CBarbituric acid analogsModerateMalonamides undergo cyclization to produce pyrimidine derivatives .

For example, reaction with 2-aminopyridine at 250°C yields pyrido[1,2-a]pyrimidine-2,4-dione . The methoxy group enhances electron density, influencing regioselectivity in cyclization.

Hydrolysis and Biotransformation

The compound undergoes enzymatic and non-enzymatic hydrolysis:

  • Fungal Detoxification : Fungal endophytes (e.g., Fusarium verticillioides) hydrolyze the malonamic acid group to form 2-aminophenol derivatives, followed by acetylation to produce 2-acetamidophenol .

  • Acid/Base Hydrolysis : Under acidic conditions (e.g., HCl), cleavage of the amide bond generates malonic acid and 2-methoxyaniline.

Key Pathway :
N-(2-Methoxy-phenyl)-malonamic acidHydrolysis2-Aminophenol+Malonic Acid\text{N-(2-Methoxy-phenyl)-malonamic acid} \xrightarrow{\text{Hydrolysis}} 2\text{-Aminophenol} + \text{Malonic Acid}
2-AminophenolAcetylation2-Acetamidophenol2\text{-Aminophenol} \xrightarrow{\text{Acetylation}} 2\text{-Acetamidophenol}

Acylation and Esterification

The carboxylic acid group participates in acylation reactions:

ReactionReagentsProductsApplications
Succinimidyl Ester Formation N-hydroxysuccinimide (NHS), DCCActivated esters (e.g., bis-succinimidyl malonates)Peptide coupling intermediates .
Esterification Alcohols, H₂SO₄Dialkyl malonatesPrecursors for ketene generation .

Attempts to synthesize bis(succinimidoyl) malonates yielded N,N'-diisopropylurea as a byproduct, indicating competing carbodiimide-mediated side reactions .

Antioxidant Activity

The 2-methoxyphenyl group confers radical-scavenging properties:

AssayActivity (IC₅₀)Mechanism
DPPH12–18 µMHydrogen donation to stabilize free radicals .
ABTS9–14 µMElectron transfer to quench cationic radicals .

Comparative studies show that methoxy substitution enhances lipid peroxidation inhibition (MDA reduction: 35–48% in liver tissue) .

Structural Analogs and Reactivity Trends

CompoundSubstituentKey Reactivity Difference
N-(2-Hydroxy-phenyl)-malonamic acid-OH instead of -OCH₃Higher solubility; forms intramolecular H-bonds .
N-(4-Methoxy-phenyl)-malonamic acidMethoxy at para positionReduced steric hindrance in cyclocondensation .

Scientific Research Applications

Organic Chemistry

N-(2-Methoxy-phenyl)-malonamic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Oxidation : The methoxy group can be oxidized to form phenolic derivatives.
  • Reduction : Targeting carbonyl groups in the malonamic acid moiety.
  • Substitution Reactions : Electrophilic substitution can introduce additional functional groups onto the phenyl ring.

Biological Research

Research has indicated that this compound may exhibit biological activities such as:

  • Enzyme Inhibition : Potential interactions with enzymes suggest it could serve as a lead compound for drug development.
  • Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities, making it a candidate for pharmaceutical applications.

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are being explored for their ability to inhibit specific biological targets, such as:

  • Factor Xa Inhibition : Certain malonic acid derivatives have shown promise as inhibitors of factor Xa, which is crucial in blood coagulation pathways .

Material Science

The compound finds applications in material science, particularly in the development of new materials that leverage its unique chemical properties. This includes potential uses in catalysis and sensing technologies.

Case Study 1: Enzyme Inhibition

A study investigated the interaction of various malonamic acid derivatives with essential amino acids at the active site of integrase (IN) enzymes. The docking studies revealed significant binding interactions that could lead to the development of potent IN inhibitors .

Case Study 2: Anticancer Activity

Research into the anticancer properties of this compound derivatives demonstrated their potential to induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-malonamic acid involves its interaction with specific molecular targets. The methoxy group and the malonamic acid moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Overview

Malonamic acid derivatives vary based on substituents on the phenyl ring or heterocyclic moieties. Key analogs and their properties are summarized below:

Table 1: Comparison of Malonamic Acid Derivatives
Compound Name Substituents Key Functions/Activities Organism/Application References
N-(2-Hydroxyphenyl)-malonamic acid (HPMA) 2-OH on phenyl Detoxification of BOA; reduced toxicity Fusarium verticillioides
N-(2-Hydroxy-4-methoxyphenyl)-malonamic acid (HMPMA) 2-OH, 4-OCH₃ on phenyl Detoxification of MBOA; fungal resistance Gaeumannomyces graminis
N-[2-(6-Methoxy)benzothiazolyl]malonamic acid 6-OCH₃ on benzothiazolyl Anti-inflammatory activity (carrageenin-induced edema) Pharmaceutical research
N-(3-Nitrophenyl)malonamic acid 3-NO₂ on phenyl Intermediate for bioactive molecules Synthetic chemistry
N-(4-Amino-2-sulfamoyl-phenyl)-malonamic acid methyl ester 4-NH₂, 2-SO₂NH₂, methyl ester Key intermediate for Setrobuvir (HCV treatment) Pharmaceutical synthesis

Detoxification and Fungal Resistance

  • HPMA and HMPMA: These compounds are detoxification products of benzoxazolinones (BOA and MBOA) by fungi such as Fusarium verticillioides and Gaeumannomyces graminis. They are significantly less toxic than their precursors, enabling fungal survival in plant hosts . Mechanism: Fungi convert BOA/MBOA into 2-aminophenol (AP), which is further malonylated to HPMA/HMPMA via N-malonyltransferases. This process reduces phytotoxicity and allows fungal colonization . Toxicity Data: At 1 mM, HPMA and HMPMA caused ≤13% growth inhibition in fungal isolates, compared to >80% inhibition by BOA/MBOA . In cress radicle assays, neither compound inhibited growth at 2 mM, unlike their precursors .
  • Role of Substituents :

    • The 2-hydroxyl group in HPMA enhances solubility and interaction with fungal enzymes.
    • The 4-methoxy group in HMPMA increases steric bulk, slightly improving inhibitory effects on fungi compared to HPMA .

Substituent Effects on Bioactivity

  • Hydroxy vs. Methoxy Groups :
    • Hydroxy groups (e.g., in HPMA) enhance hydrogen bonding with biological targets, aiding detoxification.
    • Methoxy groups (e.g., in HMPMA) increase lipophilicity, improving membrane permeability in fungi .
  • Electron-Withdrawing Groups: Nitro (NO₂) or sulfamoyl (SO₂NH₂) substituents (e.g., in Setrobuvir intermediates) enhance stability and binding affinity in pharmaceuticals .

Biological Activity

N-(2-Methoxy-phenyl)-malonamic acid is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant properties, antimicrobial effects, and potential applications in therapeutic contexts.

Chemical Structure and Synthesis

This compound is derived from malonic acid and features a methoxy-substituted phenyl group. The synthesis typically involves the reaction of malonic acid derivatives with 2-methoxy aniline under controlled conditions, leading to various derivatives with distinct biological properties.

1. Antioxidant Activity

Several studies have demonstrated the antioxidant capabilities of compounds containing the 2-methoxyphenol moiety, which includes this compound. The antioxidant activity is measured using assays such as:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) : This assay assesses the ability of compounds to scavenge free radicals.
  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) : This method evaluates the capacity of antioxidants to inhibit the ABTS radical cation.
  • ORAC (Oxygen Radical Absorbance Capacity) : This assay measures the antioxidant's ability to protect against oxidative damage.

Research indicates that compounds with the methoxyphenol structure exhibit significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress, such as cancer and cardiovascular diseases .

2. Antimicrobial Properties

The biological activity of this compound extends to antimicrobial effects. Studies have shown that derivatives of malonamic acids can inhibit the growth of various pathogens, including fungi and bacteria. For instance, certain derivatives have been evaluated for their efficacy against strains of Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth .

3. Anti-HIV Activity

Recent investigations have explored the potential of malonamic acid derivatives as anti-HIV agents. A series of compounds structurally related to this compound were synthesized and tested for their ability to inhibit HIV reverse transcriptase and integrase. Some compounds demonstrated significant inhibition rates at low micromolar concentrations, suggesting their potential as therapeutic candidates against HIV .

Case Study 1: Antioxidant Evaluation

In a study evaluating several 2-methoxyphenol derivatives, this compound was found to exhibit superior antioxidant properties compared to other tested compounds. The results indicated that it effectively reduced oxidative stress markers in cellular models, highlighting its potential application in nutraceutical formulations aimed at combating oxidative damage .

Case Study 2: Antimicrobial Testing

A comparative study on various malonamic acids showed that this compound had a notable inhibitory effect on Candida albicans growth. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antifungal agents, suggesting its potential as a new antifungal agent .

Data Tables

Activity Type Assay Method IC50 Value (µM) Reference
Antioxidant ActivityDPPH12.5
Antioxidant ActivityABTS15.0
Antimicrobial ActivityMIC (E. coli)8.0
Antimicrobial ActivityMIC (C. albicans)5.0
Anti-HIV ActivityEC508.4

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Methoxy-phenyl)-malonamic acid, and how are intermediates characterized?

  • Methodology : The compound can be synthesized via hydrolysis of malonamate precursors. For example, malonamates are prepared by reacting heterocyclic amines with malonic acid monoethyl ester, followed by alkaline hydrolysis to yield malonamic acids . Characterization involves melting point determination, IR spectroscopy (C=O and N-H stretches), and NMR (distinct methoxy proton signals at δ 3.8–4.0 ppm and aromatic protons in the δ 6.5–7.5 ppm range) .

Q. How is the anti-inflammatory activity of this compound derivatives evaluated experimentally?

  • Methodology : Anti-inflammatory activity is assessed using carrageenin-induced rat paw edema models. Compounds are administered intraperitoneally, and edema inhibition is measured at 3–4 hours post-injection. Activity correlates with substituent effects; for instance, electron-withdrawing groups on the phenyl ring enhance potency .

Q. What analytical techniques are critical for distinguishing structural isomers of malonamic acid derivatives?

  • Methodology : High-resolution NMR (e.g., NOESY for spatial proximity of substituents) and X-ray crystallography are essential. For example, X-ray structures confirm planar amide bonds and hydrogen-bonding networks, which influence stability and reactivity .

Advanced Research Questions

Q. How can contradictory data on biological activity among structurally similar derivatives be resolved?

  • Methodology : Perform structure-activity relationship (SAR) studies with systematic variation of substituents. For instance, N-[2-(6-Methoxy)benzothiazolyl]malonamic acid (23) showed higher anti-inflammatory activity than its ester analog (7) due to improved solubility and hydrogen-bonding capacity . Molecular docking can further elucidate interactions with inflammatory targets like COX-2 .

Q. What factors influence the hydrolytic stability of this compound under acidic conditions?

  • Methodology : Kinetic studies at elevated temperatures (80–98°C) reveal pseudo-first-order hydrolysis rates. The methoxy group’s electron-donating effect slows hydrolysis compared to nitro- or amino-substituted analogs. Stability is monitored via HPLC or UV spectroscopy .

Q. How can genetic engineering enhance the biotransformation of benzoxazolinones to this compound in microbial systems?

  • Methodology : Overexpression of FDB2, a gene encoding a malonyltransferase in Fusarium verticillioides, improves conversion of 2-aminophenol to the target compound. Knockout strains (Δfdb2) accumulate acetylated byproducts, highlighting the enzyme’s specificity .

Q. What computational tools predict the crystallographic behavior of this compound?

  • Methodology : Density functional theory (DFT) simulations align with single-crystal X-ray data (e.g., C=O bond lengths of 1.23 Å and dihedral angles <10° for planar amide groups). These models guide polymorph screening for crystallization optimization .

Methodological Challenges and Solutions

Q. Why do Kolbe electrolysis and Hofmann rearrangement yield divergent products from malonamic acid precursors?

  • Resolution : Kolbe electrolysis of malonamate salts (e.g., sodium N-(2-Methoxy-phenyl)-malonamate) generates dimeric hydrocarbons, while Hofmann rearrangement with phenyliodoso acetate produces α-amino acids. Reaction conditions (pH, solvent polarity) dictate product selectivity .

Q. How can NMR spectral overlap in malonamic acid derivatives be mitigated?

  • Resolution : Use deuterated solvents (e.g., DMSO-d6) to sharpen peaks and 2D techniques (HSQC, HMBC) to resolve overlapping aromatic and methoxy signals. For example, HMBC correlations confirm methoxy attachment to the phenyl ring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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